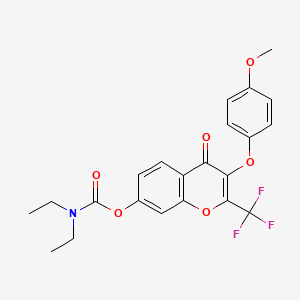

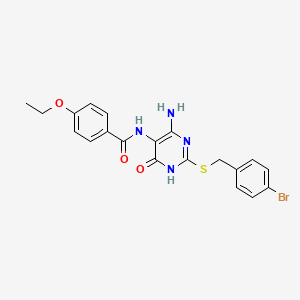

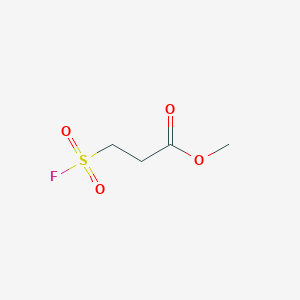

3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate" is a derivative of the chromen-2-one (coumarin) family, which is known for its diverse biological activities. The structure suggests the presence of a methoxyphenoxy group, a trifluoromethyl group, and a diethylcarbamate moiety attached to the chromen-2-one core. This compound is not directly mentioned in the provided papers, but the papers do discuss related chromen-2-one derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of chromen-2-one derivatives typically involves the formation of the core chromen-2-one ring followed by various functionalization reactions. For instance, paper describes the synthesis of chromen-2-one derivatives by reductive amination involving sodium cyanoborohydride in methanol. Similarly, paper uses 4-hydroxycoumarine as a starting material for the synthesis of novel chromen-2-one derivatives. Paper details a green synthesis approach under microwave irradiation using Vilsmeier-Haack reagent. These methods could potentially be adapted for the synthesis of the compound by modifying the substituents used in the reactions.

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is characterized using various spectroscopic techniques. In paper , the structures were confirmed by IR, 1H NMR, 13C NMR, and mass spectroscopy. Paper also used analytical UV, IR, 1H, 13C-NMR, NOESY, and HMBC NMR spectra to elucidate the positions of protons and carbons. These techniques would be essential in confirming the structure of "this compound" after its synthesis.

Chemical Reactions Analysis

The reactivity of chromen-2-one derivatives is influenced by the substituents on the core ring. Paper discusses the reaction of ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, leading to the formation of triazinones or triazine-diones depending on the reaction conditions. This indicates that the chromen-2-one core can participate in heterocyclic ring formation reactions, which could be relevant for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives, such as their redox behavior, UV absorption spectra, and biological activities, are important for understanding their potential applications. Paper mentions that the synthesized compounds exhibited quasireversible redox processes and strong UV absorption bands, which are characteristic of the chromen-2-one derivatives. The antibacterial and antioxidant activities of these compounds were also evaluated, showing significant activity against certain bacterial strains and varying antioxidant capacities. These properties would likely be influenced by the specific substituents present in "this compound" and would need to be empirically determined.

Scientific Research Applications

Synthesis and Derivatives

Synthesis of Aromatic Carbamates Derivatives : Research has detailed the synthesis of chromene derivatives through condensation processes, exploring their potential applications in creating novel compounds with varied functionalities (Velikorodov et al., 2014). The study demonstrates the versatility of chromene-based compounds in organic synthesis.

Reactions of 2-Hydroxy-4-oxo-4-(Tetrafluoro-4-methoxyphenyl)-But-2-enoic Acid Methyl Ester : This research outlines the synthesis of a compound through reactions involving pentafluoroacetophenone and dimethyl oxalate, leading to the formation of chromene-2-carboxylic acid methyl ester derivatives, highlighting the compound's synthetic flexibility and the potential for creating various derivatives (Pimenova et al., 2003).

Antibacterial Activity

- Antibacterial Effects of Synthesized New Derivatives : A study reports the synthesis of 4-hydroxy-chromen-2-one derivatives and their evaluated antibacterial activity. The compounds showed significant bacteriostatic and bactericidal activity, demonstrating the potential of chromene derivatives in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Material Science Applications

- Chromene Chromium Carbene Complexes : This research explored the use of chromene chromium carbene complexes in synthesizing photochromic materials and biologically active natural products, showcasing the application of chromene derivatives in material science and natural product synthesis (Rawat et al., 2006).

Catalytic Activity

- Catalytic Activity in Cyclohexene Oxidation : A study on new soluble peripherally tetra-substituted Co(II) and Fe(II) phthalocyanines derived from chromone compounds demonstrated their use as catalysts for the oxidation of cyclohexene, illustrating the potential of chromene derivatives in catalysis and oxidation reactions (Saka et al., 2013).

Future Directions

properties

IUPAC Name |

[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-diethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3NO6/c1-4-26(5-2)21(28)31-15-10-11-16-17(12-15)32-20(22(23,24)25)19(18(16)27)30-14-8-6-13(29-3)7-9-14/h6-12H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHGHZNUEJNKMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

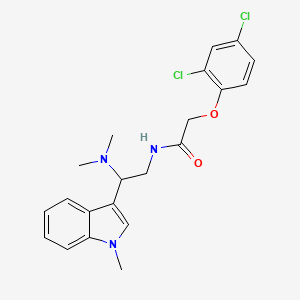

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-phenylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2552314.png)

![(E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide](/img/structure/B2552317.png)

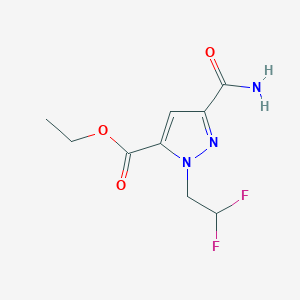

![(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B2552320.png)

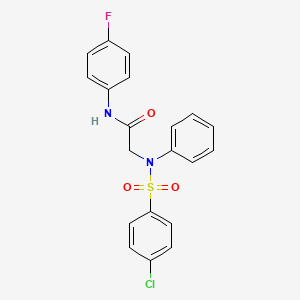

![ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2552322.png)

![4-[2-(5-Methyl-2-propan-2-ylphenoxy)propanoyl]morpholine-3-carbonitrile](/img/structure/B2552330.png)